2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide
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Overview
Description
2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide is a chemical compound known for its applications in various scientific fields It is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. It acts as an agonist at 5-HT4 serotonin receptors, which are involved in regulating gastrointestinal motility. By stimulating these receptors, the compound enhances gastric emptying and intestinal transit . Additionally, it may exhibit anti-inflammatory effects and promote neurogenesis in the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Mosapride: A gastroprokinetic agent with a similar structure, known for its selective 5-HT4 agonist activity.
Cisapride: Another prokinetic agent that acts on 5-HT4 receptors but has a different safety profile.
Metoclopramide: A dopamine antagonist with prokinetic properties, used for similar indications but with distinct pharmacological effects.
Uniqueness
2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of ethoxy, fluorophenyl, and methoxybenzamide groups allows for selective receptor interactions and potential therapeutic benefits .
Properties
Molecular Formula |
C16H16FNO3 |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
2-ethoxy-N-(4-fluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16FNO3/c1-3-21-15-13(5-4-6-14(15)20-2)16(19)18-12-9-7-11(17)8-10-12/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
FOBQMZGKCPTESW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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